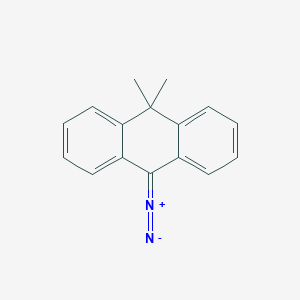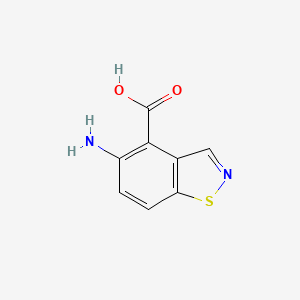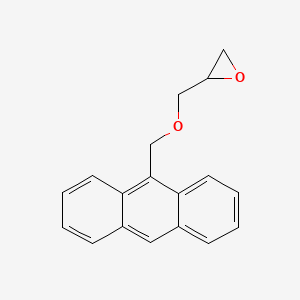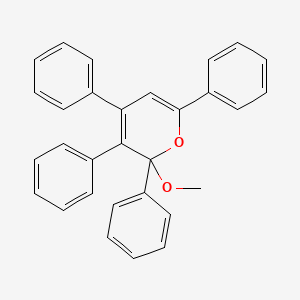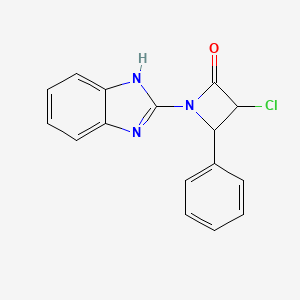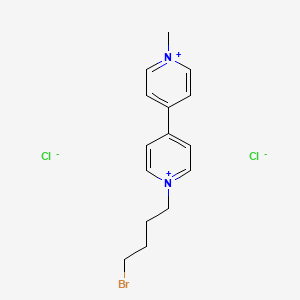![molecular formula C10H19N B14406707 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-45-2](/img/structure/B14406707.png)
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with three methyl groups attached at specific positions. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and efficiency. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of catalysts such as iron (III) chloride can further enhance the reaction efficiency .
化学反応の分析
Types of Reactions
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted pyrroles.
科学的研究の応用
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated analog of pyrrole with no double bonds in the ring.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness
1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring system and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
87390-45-2 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,4,4-trimethyl-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-9-8(10)5-7-11(9)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
QCZFNHZZGNZJGE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C1CCN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


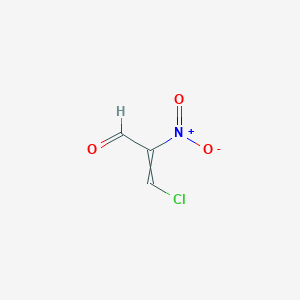
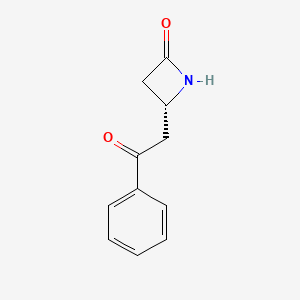
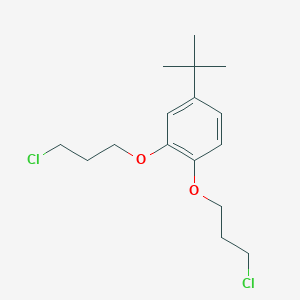


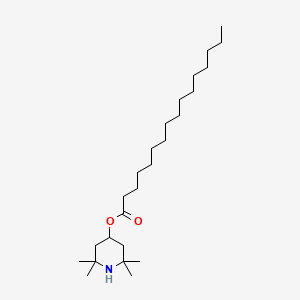
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
